5-[(4-bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol
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Overview
Description
5-[(4-bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol is a complex organic compound that features a bromobenzyl group, a methoxyphenyl group, and a pyrazolyl group attached to a phenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps:
Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Etherification: The bromobenzyl alcohol is then reacted with 5-hydroxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol under basic conditions to form the desired ether linkage. Common bases used include potassium carbonate or sodium hydride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the bromination step and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Benzyl alcohol derivatives
Substitution: Various substituted benzyl ethers
Scientific Research Applications
5-[(4-bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 5-[(4-bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromobenzyl alcohol
- 2-methoxyphenyl pyrazole
- Phenol derivatives
Uniqueness
5-[(4-bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H19BrN2O3 |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methoxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C23H19BrN2O3/c1-28-22-5-3-2-4-18(22)20-13-25-26-23(20)19-11-10-17(12-21(19)27)29-14-15-6-8-16(24)9-7-15/h2-13,27H,14H2,1H3,(H,25,26) |
InChI Key |
VDJMVWSXVTVYIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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